What is the chemical structure of Iomeprol intermediate-1?
What is the chemical structure of Iomeprol intermediate-1?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Iomeprol intermediate-1, a key precursor in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iomeprol. This document details its chemical structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.
Chemical Structure and Identification
Iomeprol intermediate-1 is chemically known as 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . It is a tri-iodinated aromatic compound that serves as a crucial building block in the manufacturing of Iomeprol.
Chemical Formula: C₁₄H₁₈I₃N₃O₆
Molecular Weight: 705.02 g/mol
CAS Number: 76801-93-9
Synonyms: Iohexol Related Compound B, Ioversol Related Compound A
Physicochemical Properties
A summary of the key physicochemical properties of Iomeprol intermediate-1 is presented in the table below. This data is essential for understanding its behavior in various experimental and manufacturing settings.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 195°C (decomposes) | [2] |
| Boiling Point (Predicted) | 684.9 ± 55.0 °C | [2] |
| Density (Predicted) | 2.386 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.58 ± 0.46 | [1] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [2] |
Synthesis of Iomeprol Intermediate-1
The synthesis of Iomeprol intermediate-1 is a critical step in the overall production of Iomeprol. The most common and industrially significant method involves the iodination of a precursor molecule, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (also known as ABA).[3]
Experimental Protocol: Continuous Iodination Process
This protocol is based on a continuous process designed for large-scale industrial production, ensuring high purity and yield.[4]
Starting Material: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or its hydrochloride salt (ABA-HCl).[4]
Reagents and Solvents:
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Iodine chloride (ICl)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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A suitable quenching reagent (e.g., sodium bisulfite)
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A suitable decolorizing reagent (e.g., activated carbon)
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Water
Procedure:
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Iodination:
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The starting material, ABA or ABA-HCl, is continuously fed into a first reactor.
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An aqueous solution of iodine chloride is simultaneously added to the reactor.
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The reaction is maintained at a pH between approximately 2 and 3 by the controlled addition of hydrochloric acid.[4]
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The temperature of the reactor is kept between 60°C and 90°C.[5]
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Quenching:
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The reaction mixture from the first reactor continuously flows into a second reactor.
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A quenching reagent, such as sodium bisulfite, is added to stop the iodination reaction.[4]
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Decolorization:
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Crystallization:
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The decolorized mixture moves to a fourth reactor where it is cooled to a temperature between 25°C and 45°C to induce crystallization of the product.[4]
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Filtration and Washing:
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The resulting slurry is continuously filtered to separate the crystalline Iomeprol intermediate-1.
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The crystals are washed with water to remove any remaining impurities.[4]
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Drying:
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The purified crystals are dried under appropriate conditions to yield the final product.
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Synthesis Workflow Diagram
The following diagram illustrates the continuous synthesis process for Iomeprol intermediate-1.
Caption: Continuous synthesis workflow for Iomeprol intermediate-1.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 5. Iomeprol intermediate-1 | 76801-93-9 | Benchchem [benchchem.com]
